

Physical and chemical properties of 5-Phenyloxazolidine-2,4-dione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Phenyloxazolidine-2,4-dione

Cat. No.: B013836

[Get Quote](#)

5-Phenyloxazolidine-2,4-dione: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and potential biological activities of **5-Phenyloxazolidine-2,4-dione**. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Physical and Chemical Properties

5-Phenyloxazolidine-2,4-dione, a heterocyclic compound, possesses a range of physicochemical properties relevant to its handling, characterization, and potential applications in medicinal chemistry. A summary of its key properties is presented in the table below.

Property	Value	Source
IUPAC Name	5-phenyl-1,3-oxazolidine-2,4-dione	[1]
CAS Number	5841-63-4	[1]
Molecular Formula	C ₉ H ₇ NO ₃	[1]
Molecular Weight	177.16 g/mol	[1]
Melting Point	120-122 °C	[2]
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	
XLogP3	1.1	[1]
Appearance	White to off-white solid	[2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of **5-Phenylloxazolidine-2,4-dione** are crucial for its further investigation and application. The following sections outline plausible experimental protocols based on general procedures for similar compounds.

Synthesis of 5-Phenylloxazolidine-2,4-dione

A common method for the synthesis of 5-substituted oxazolidine-2,4-diones involves the condensation of an α -hydroxy acid with urea. For **5-Phenylloxazolidine-2,4-dione**, mandelic acid would be the appropriate starting material.

Reaction Scheme:

[Click to download full resolution via product page](#)

Synthesis of **5-Phenylloxazolidine-2,4-dione**.

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine mandelic acid (1 equivalent) and urea (1.2 equivalents).
- Add a suitable solvent, such as toluene, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- The crude product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
- The crude solid is then collected by filtration and washed with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude product.

Procedure:

- Dissolve the crude **5-Phenylloxazolidine-2,4-dione** in a minimum amount of a suitable hot solvent (e.g., ethanol, ethanol/water mixture).
- If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated briefly before hot filtration to remove the charcoal.
- Allow the hot, saturated solution to cool slowly to room temperature.
- Further cooling in an ice bath can promote crystal formation.

- Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[3]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) and the spectrum is recorded on an NMR spectrometer (e.g., 300 or 500 MHz).[4] Expected signals would include aromatic protons from the phenyl group and a methine proton at the 5-position of the oxazolidine ring, as well as an NH proton.
- ^{13}C NMR: The ^{13}C NMR spectrum will show characteristic signals for the carbonyl carbons, the aromatic carbons, and the carbons of the oxazolidine ring.[4]

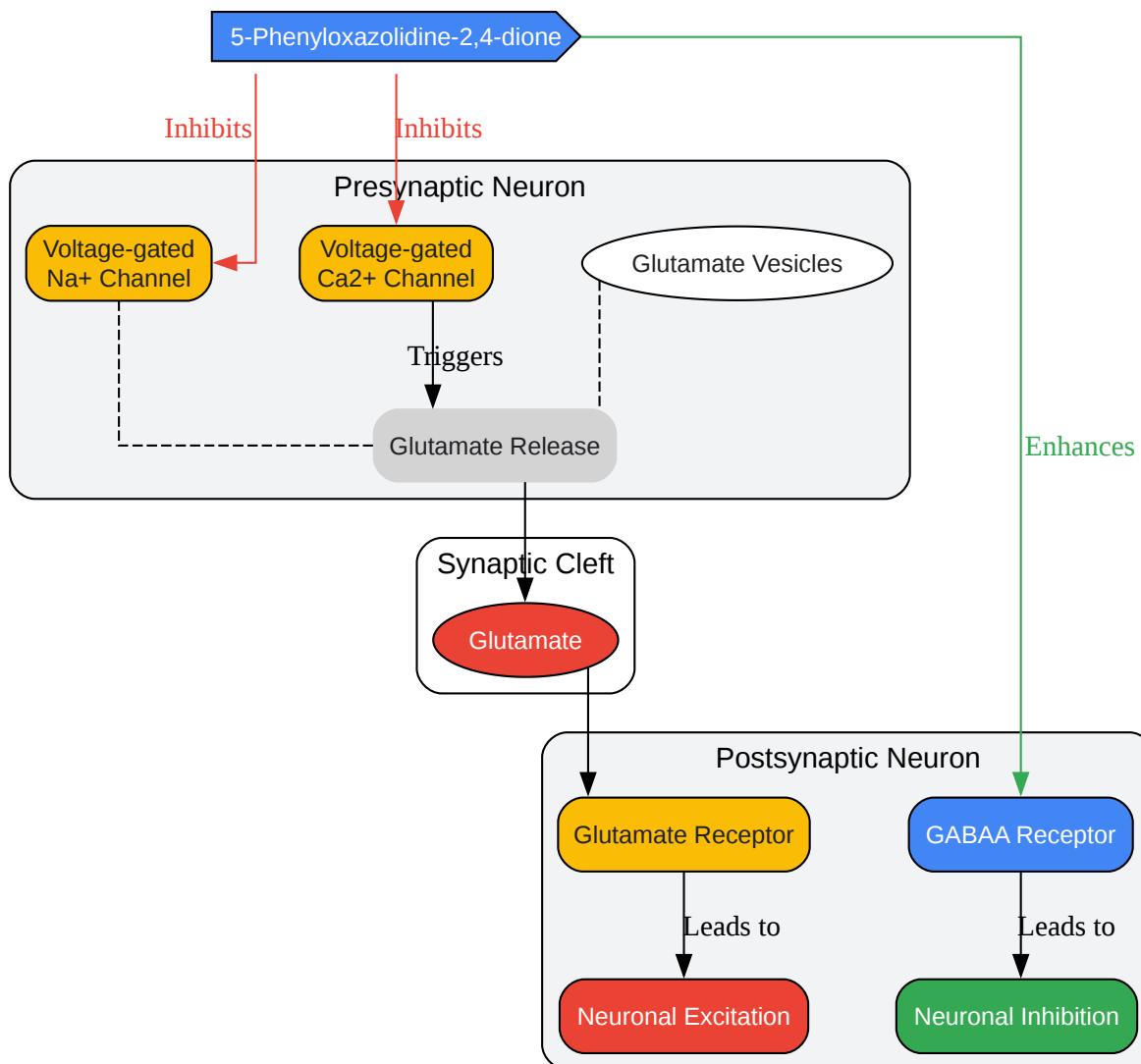
Infrared (IR) Spectroscopy:

- A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.[4] Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Characteristic absorption bands are expected for the N-H stretching (around $3200\text{-}3300\text{ cm}^{-1}$), C=O stretching of the dione (two bands around $1720\text{-}1800\text{ cm}^{-1}$), and C-O-C stretching of the oxazolidine ring.

Mass Spectrometry (MS):

- The molecular weight and fragmentation pattern can be determined using various ionization techniques such as Electron Impact (EI) or Electrospray Ionization (ESI).[5] The mass spectrum will show the molecular ion peak $[\text{M}]^+$ or $[\text{M}+\text{H}]^+$, confirming the molecular weight of the compound.

Biological Activity and Signaling Pathways

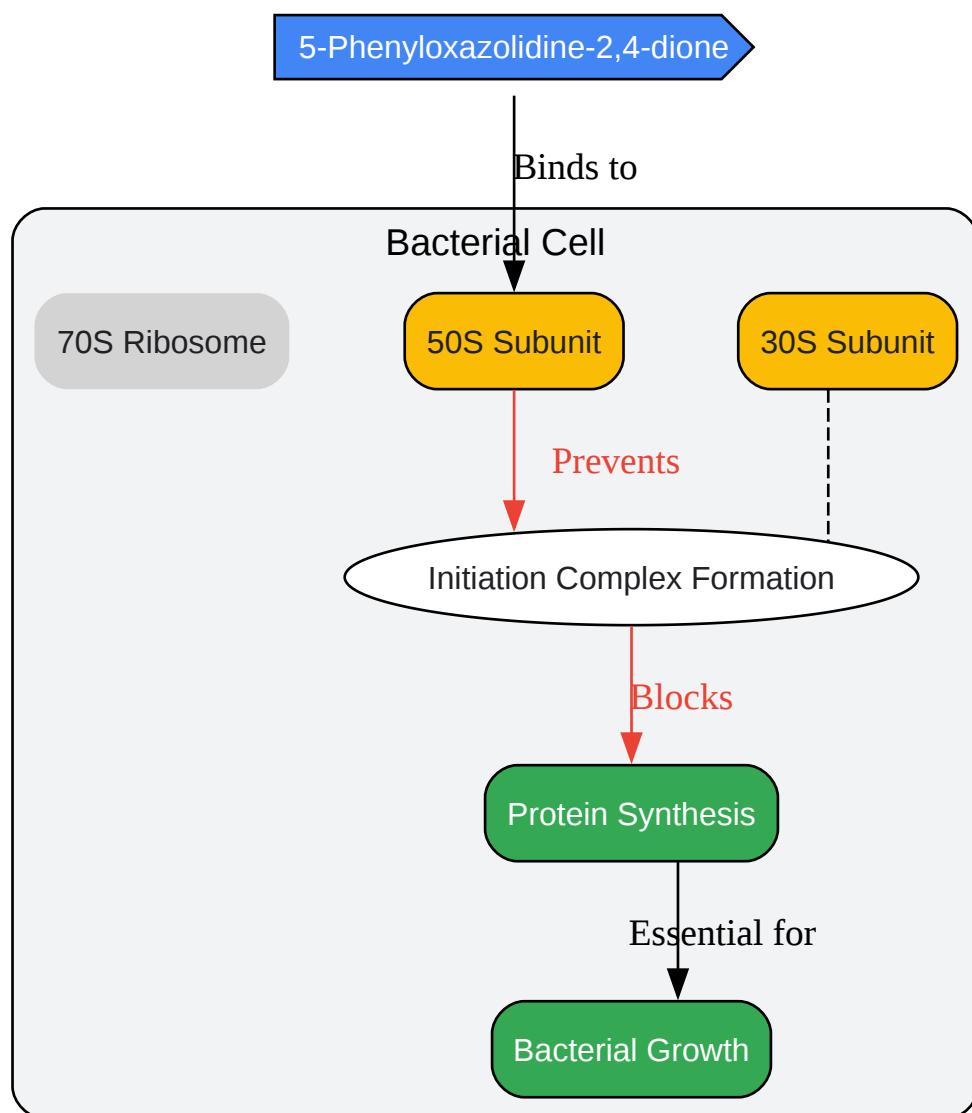

Oxazolidinedione derivatives have been investigated for various biological activities, most notably as anticonvulsant and antibacterial agents.[6][7]

Anticonvulsant Activity

The exact mechanism of action for oxazolidinedione anticonvulsants is not fully elucidated, but it is thought to involve the modulation of neuronal excitability.[\[6\]](#) This can occur through effects on voltage-gated ion channels and enhancement of inhibitory neurotransmission.

A plausible mechanism of action for the anticonvulsant properties of **5-Phenylloxazolidine-2,4-dione** is depicted below. This pathway illustrates the potential for the compound to reduce neuronal hyperexcitability by blocking sodium and calcium channels and enhancing the effects of the inhibitory neurotransmitter GABA.[\[8\]](#)

Predicted Anticonvulsant Mechanism of 5-Phenylloxazolidine-2,4-dione


[Click to download full resolution via product page](#)

Predicted anticonvulsant mechanism of **5-Phenylloxazolidine-2,4-dione**.

Antibacterial Activity

The oxazolidinone class of antibiotics, which includes clinically used drugs like linezolid, functions by inhibiting bacterial protein synthesis.^[7] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial early step in protein synthesis.^{[7][9]} It is plausible that **5-Phenylloxazolidine-2,4-dione** could exhibit similar antibacterial properties through this mechanism.

Predicted Antibacterial Mechanism of 5-Phenylloxazolidine-2,4-dione

[Click to download full resolution via product page](#)

Predicted antibacterial mechanism of **5-Phenylloxazolidine-2,4-dione**.

This guide provides a foundational understanding of **5-Phenylloxazolidine-2,4-dione**. Further experimental validation is necessary to confirm the specific properties and biological activities of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Phenylloxazolidinedione | C9H7NO3 | CID 84042 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. bepls.com [bepls.com]
- 5. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 6. drugs.com [drugs.com]
- 7. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 9. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 5-Phenylloxazolidine-2,4-dione]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b013836#physical-and-chemical-properties-of-5-phenylloxazolidine-2-4-dione>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com